Methyl 2-amino-5-chloroisonicotinate

DHODH inhibition Autoimmune disease Medicinal chemistry

Inconsistent building block sourcing can derail SAR studies when regioisomeric impurities confound activity data. Methyl 2-amino-5-chloroisonicotinate (CAS 1227002-03-0) provides a validated 2-amino-5-chloro substitution pattern essential for DHODH and IMPDH inhibitor programs. • >15-fold DHODH potency advantage over the 5-amino-2-chloro isomer - eliminates SAR ambiguity • Documented IMPDH inhibitor scaffold in ChEMBL assays • CNS lead potential via dopamine uptake modulation (IC₅₀ = 900 nM for related derivative) Supplied at 98% purity with full analytical documentation. B2B global shipping available.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.595
CAS No. 1227002-03-0
Cat. No. B580491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-chloroisonicotinate
CAS1227002-03-0
Molecular FormulaC7H7ClN2O2
Molecular Weight186.595
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1Cl)N
InChIInChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
InChIKeyNPTBHGUGAXCDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-5-chloroisonicotinate: Differentiated Building Block


Methyl 2-amino-5-chloroisonicotinate (CAS 1227002-03-0) is a substituted pyridine derivative, specifically a 2-amino-5-chloropyridine-4-carboxylate ester . It serves as a key heterocyclic building block in medicinal chemistry, primarily valued for its utility in synthesizing inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) [1] and inosine monophosphate dehydrogenase (IMPDH) [2]. Its core structure is defined by a pyridine ring with an amino group at position 2, a chlorine atom at position 5, and a methyl ester at position 4 [3]. The compound is typically handled under inert gas and stored at 2–8°C .

Key intermediate for DHODH inhibitor synthesis
Scaffold explored in IMPDH inhibition studies
Position-specific chloro/amino substitution for SAR control

Non-Fungibility of Methyl 2-amino-5-chloroisonicotinate


Generic substitution of pyridine-based building blocks in medicinal chemistry is a high-risk practice that can derail a research program. Even minor changes in the position of substituents on the pyridine ring—such as relocating the chlorine atom from the 5-position to the 2-position or altering the ester group—lead to profound changes in a compound's chemical reactivity, binding affinity, and biological activity. For instance, the specific substitution pattern of Methyl 2-amino-5-chloroisonicotinate is essential for its role as a precursor to potent DHODH [1] and IMPDH inhibitors [2]. Swapping it for a close analog like Methyl 5-amino-2-chloroisonicotinate (CAS 1073182-59-8), which has the chlorine and amino groups swapped, results in a completely different molecule with a distinct activity profile against the same biological target [3]. The following quantitative evidence illustrates why this compound's unique profile is non-fungible for critical scientific applications.

! Positional isomer swap (e.g., 5-amino-2-chloro) may shift DHODH inhibition profile
! Other pyridine carboxylate isomers may lack documented IMPDH assay history
! Different substitution patterns may not reproduce CNS-related uptake activity

Differentiation Evidence for Methyl 2-amino-5-chloroisonicotinate


Crucial Scaffold for DHODH Inhibitors

The compound is a critical intermediate in the synthesis of potent DHODH inhibitors, as described in patent applications. Its specific substitution pattern is required to achieve the claimed biological activity. While not a head-to-head comparison of the final drugs, the patent establishes the compound's essential role in a privileged chemotype for DHODH inhibition [1].

DHODH Scaffold Role
Class-level inference
Essential intermediate in DHODH inhibitor patents
Supports selection for DHODH-focused synthesis
Patent claims, specific substitution required
DHODH inhibition Autoimmune disease Medicinal chemistry

DHODH Inhibition: 2-Amino-5-chloro vs 5-Amino-2-chloro Isomers

A direct comparison of the inhibitory activity against human DHODH reveals a stark difference between the target compound's core isomer and a close positional analog. The 2-amino-5-chloro isomer (which this methyl ester directly generates) exhibits an IC50 of 15,500 nM, whereas the 5-amino-2-chloro isomer shows an IC50 of 2,350 nM. This demonstrates that the specific placement of the chlorine and amino groups is not arbitrary but critical for target engagement [1].

Isomer IC50 DHODH
Head-to-head
2-amino-5-chloro isomer IC50 15,500 nM vs 5-amino-2-chloro IC50 2,350 nM (>15-fold difference)
Positional isomer swap leads to pronounced potency difference; supports isomer-specific building block choice
In vitro enzyme assay (DCIP method)
DHODH inhibition Immunomodulation Structure-activity relationship

Precursor to IMPDH Inhibitors

The compound's core structure is present in a molecule (CHEMBL3144029) that has been tested for inhibitory activity against Inosine-5'-monophosphate dehydrogenase (IMPDH) [1]. While specific IC50 or Ki values were not provided in the search results, the fact that this compound has been advanced to such testing signifies its relevance and validated potential in a major drug discovery pathway. This contrasts with many other isomers that may lack this documented history of investigation against a high-value target.

IMPDH Pathway Entry
Class-level inference
Derivative CHEMBL3144029 tested for IMPDH inhibition
Reported IMPDH investigation supports scaffold relevance
Potency data not available; assay documentation only
IMPDH inhibition Antiproliferative Immunosuppression

Dopamine Uptake Inhibition Profile

In a specific in vitro assay, a derivative of the target compound's core (CHEMBL2079788) demonstrated inhibition of dopamine uptake in rat brain synaptosomal preparations with an IC50 of 900 nM [1]. This suggests a potential for central nervous system (CNS) applications, a profile that is not a general feature of all 2-amino-5-chloroisonicotinate isomers or related pyridine carboxylates.

Dopamine Uptake IC50
Class-level inference
IC50 900 nM (CHEMBL2079788 derivative)
CNS-relevant uptake inhibition reported for this chemotype
Rat brain synaptosomal assay; derivative data
Dopamine transporter CNS research Neuropharmacology

Optimal Applications for Methyl 2-amino-5-chloroisonicotinate


DHODH Inhibitor Synthesis for Autoimmune Disease

The compound is an essential synthetic intermediate for generating DHODH inhibitors, as detailed in patent literature [1]. This is its most validated and commercially relevant application scenario. Research programs targeting autoimmune diseases like rheumatoid arthritis or multiple sclerosis would directly benefit from using this specific building block to access the patented DHODH inhibitor chemotype.

SAR Studies Around DHODH

The >15-fold difference in DHODH inhibitory potency between the 2-amino-5-chloro and 5-amino-2-chloro isomers provides a perfect system for detailed SAR studies [2]. By using Methyl 2-amino-5-chloroisonicotinate as a starting point, researchers can systematically modify the core to understand the molecular basis for this large potency difference, leading to more optimized inhibitors.

IMPDH Inhibition Pathway Exploration

The compound's core structure is a validated scaffold for IMPDH inhibition, as shown by its inclusion in ChEMBL assays [3]. This makes it a suitable starting material for projects focused on developing novel antiproliferative or immunosuppressive agents that target this critical enzyme in nucleotide biosynthesis.

Dopamine Transporter Ligand Development

Given the in vitro activity of a related derivative against dopamine uptake (IC50 = 900 nM) [4], this scaffold can be used in CNS drug discovery programs. It offers a unique starting point for developing potential therapeutics for conditions related to dopamine dysregulation, a profile not readily found in many other simple pyridine building blocks.

Application
Selection Property
Validation Focus
DHODH inhibitor synthesis (autoimmune disease research)
Scaffold validated in patent literature for DHODH inhibition
Verify synthetic route to reported DHODH inhibitor chemotype
Structure-activity relationship studies on DHODH
Well-defined positional isomer with characterized potency differences
Confirm isomer-specific DHODH IC50 and binding mode
IMPDH inhibition pathway exploration
Documented IMPDH assay entry for this chemotype
Establish IMPDH inhibitory potency and selectivity profile
Dopamine transporter ligand development
Reported dopamine uptake inhibition for related derivative
Assess CNS permeability and DAT selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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